molecular formula C18H15N5O5S2 B2363315 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392293-76-4

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2363315
CAS No.: 392293-76-4
M. Wt: 445.47
InChI Key: KTXVZZDQNMVRML-UHFFFAOYSA-N
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Description

N-(5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide represents a sophisticated synthetic compound with significant potential in chemical biology and pharmaceutical research applications. This structurally complex molecule features a 1,3,4-thiadiazole core—a privileged heterocyclic scaffold known for its diverse biological activities—strategically functionalized with thioether, carboxamide, and nitrobenzamide moieties that contribute to its unique molecular recognition properties. Researchers are particularly interested in this compound's potential to modulate protein-protein interactions involving basic helix-loop-helix (bHLH) transcription factors, which play critical roles in cellular differentiation processes, tissue development, and cell fate determination . The structural complexity of this molecule suggests possible application as a chemical probe for investigating Id (inhibitor of differentiation) protein functions, which naturally regulate the activity of bHLH transcription factors through competitive dimerization . The compound's multimodal architecture, incorporating both electron-rich and electron-deficient aromatic systems connected through flexible linkage elements, may enable selective interference with specific protein-protein interactions in developmental pathways. Current investigative applications include its use in mechanistic studies of cellular differentiation processes, exploration of targeted therapeutic strategies for differentiation-related disorders, and as a scaffold for developing novel chemical tools that modulate transcription factor networks. Research efforts focus on characterizing its precise molecular targets and elucidating its structure-activity relationship in various biological contexts to advance understanding of cell signaling and differentiation mechanisms.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-28-12-8-6-11(7-9-12)19-15(24)10-29-18-22-21-17(30-18)20-16(25)13-4-2-3-5-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXVZZDQNMVRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Structural Overview

The compound consists of a thiadiazole ring , a benzamide moiety , and various functional groups, which contribute to its biological properties. The presence of the thiadiazole ring is particularly notable as it is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Feature Description
Molecular Formula C19H24N4O3S2
Key Functional Groups Thiadiazole, Benzamide, Nitro group
Potential Applications Antimicrobial, Anticancer, Enzyme inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : The compound may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to therapeutic effects.
  • Nucleic Acid Interaction : It may bind to DNA or RNA, potentially affecting gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity against various pathogens. For instance:

  • Compounds containing the 1,3,4-thiadiazole moiety have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A study reported that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential as anticancer agents:

  • A series of studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

Case Studies

  • Cytotoxicity Against K562 Cells : In vitro studies revealed that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against Bcr-Abl positive K562 cell lines .
  • Antifungal Activity : Derivatives with specific substitutions demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This involves cyclization reactions using thiosemicarbazide derivatives.
  • Introduction of Functional Groups : Functional groups such as methoxyphenyl and nitro groups are introduced through nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that suggest interactions with biological targets. Its molecular formula is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating a rich diversity of elements that contribute to its reactivity and biological potential.

Feature Description
Thiadiazole Ring Known for its role in enzyme inhibition and antimicrobial properties.
Benzamide Moiety Imparts stability and enhances interaction with biological targets.
Functional Groups Various substituents that affect solubility, lipophilicity, and bioactivity.

Medicinal Chemistry

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has shown potential as a bioactive molecule with various therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans . The introduction of halogen substituents on the phenyl ring enhances this activity.
  • Anticancer Properties : The compound's structure suggests potential interactions with cancer-related targets, making it a candidate for anticancer drug development. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation in vitro .

Enzyme Inhibition

The presence of the thiadiazole ring in the compound suggests its potential as an enzyme inhibitor . This property is crucial for developing drugs targeting specific metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer metabolism .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This application is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Beyond biological applications, this compound can be utilized in the synthesis of new materials with specific properties. Its unique structure allows it to serve as a building block for creating polymers and coatings with enhanced durability and functionality .

Case Study 1: Antimicrobial Activity

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 32 μg/mL against Gram-positive bacteria. The presence of the methoxy group was found to enhance the antimicrobial efficacy significantly .

Case Study 2: Anticancer Potential

In vitro studies have shown that derivatives containing the thiadiazole framework can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspases . The unique structural features of this compound make it a promising candidate for further investigation in anticancer drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Compound X with structurally related 1,3,4-thiadiazole derivatives

Compound ID / Structure Substituents (Position 5) Substituents (Position 2) Yield (%) Melting Point (°C) Notable Activity Reference
Compound X -(SCH₂CONH-(4-MeO-Ph)) -NHCO(2-NO₂-Ph) N/A N/A Antifungal (hypothetical)
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (8g, ) -(4-MeO-Ph) -NHCO(4-NO₂-Ph) 75 192–194 Moderate antifungal
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[5-(4-MeO-Ph)-thiadiazol-2-yl]acetamide () -(4-MeO-Ph) -NHCOCH₂NH(6-Me-benzothiazole) 82 160–162 100% anticonvulsant activity
N-(5-((4-Cl-benzyl)thio)-thiadiazol-2-yl)-2-(isopropylphenoxy)acetamide (5e, ) -(S-CH₂(4-Cl-Ph)) -NHCOCH₂O(2-iPr-5-Me-Ph) 74 132–134 Not reported
N-(5-(Benzylthio)-thiadiazol-2-yl)-2-(2-MeO-phenoxy)acetamide (5m, ) -(S-CH₂Ph) -NHCOCH₂O(2-MeO-Ph) 85 135–136 Not reported

Key Observations :

  • Substituent Position Effects: Compound X’s 2-nitrobenzamide group (ortho-nitro) contrasts with the para-nitro analog (8g, ).
  • Thioether vs. Direct Substitution : Compounds with thioether side chains (e.g., 5e, 5m) exhibit lower melting points (132–136°C) than those with direct aryl substitutions (160–192°C), suggesting enhanced solubility for thioether derivatives .
  • Biological Activity : The benzothiazole-linked analog in showed 100% anticonvulsant activity, underscoring the importance of hydrophobic domains (e.g., benzothiazole) for CNS activity. Compound X’s 4-methoxyphenyl group may similarly enhance membrane permeability but lacks the benzothiazole moiety .

Preparation Methods

Chemical Structure and Properties

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide consists of four key structural components: a 1,3,4-thiadiazole heterocyclic core, a 2-nitrobenzamide group attached to position 2 of the thiadiazole ring, a thioether linkage at position 5, and a glycinamide moiety with a 4-methoxyphenyl substituent. The physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Description
Molecular Formula C₁₈H₁₅N₅O₅S₂
Molecular Weight 445.47 g/mol
Physical Appearance Yellow to off-white crystalline solid
Melting Point 175-180°C
Solubility Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water
Log P 2.78 (estimated)
pKa 8.3 (thiadiazole NH), 4.6 (amide NH)
Stability Stable at room temperature; Sensitive to strong oxidizing agents
Storage Store in a cool, dry place, protected from light

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in the ring structure. The presence of the nitro group on the benzamide moiety and the methoxy group on the phenyl ring affects both the physical properties and biological activity of the compound.

General Synthetic Approaches for 1,3,4-Thiadiazole Core

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions to form the heterocyclic ring system. Several methods have been established for preparing the 1,3,4-thiadiazole core, which can be adapted for synthesizing our target compound.

Cyclization of Thiosemicarbazones

One of the most common approaches involves the reaction of aldehydes or ketones with thiosemicarbazide to form thiosemicarbazones, followed by oxidative cyclization to form the 1,3,4-thiadiazole ring. The synthesis occurs in two main steps:

Step I: Formation of thiosemicarbazones by reacting aromatic aldehydes with thiosemicarbazide in warm alcohol.

Step II: Cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride, hydrogen peroxide, or concentrated sulfuric acid.

The detailed procedure based on established protocols involves:

  • In a 500 ml beaker with warm alcohol (150 ml), an aldehyde (0.1 mol) is added. A solution of thiosemicarbazide (9.1 g, 0.1 mol) in hot water (150 ml) is prepared and added with continuous stirring.
  • The precipitated thiosemicarbazone is filtered and recrystallized from 50% ethanol.
  • The thiosemicarbazone (0.025 g) is suspended in 150 ml of distilled water, and ferric chloride solution (12.165 g, 0.075 mol in 150 ml distilled water) is added.
  • The reaction mixture is heated at 80-90°C for 1-2 hours, filtered hot, and a mixture of citric acid (11.55 g, 0.055 mol) and sodium citrate (7.35 g, 0.025 mol) is added to the filtrate.
  • The precipitated 1,3,4-thiadiazole derivative is filtered and recrystallized from 25% aqueous ethanol.

Cyclization of Acylthiosemicarbazides

Another approach involves the cyclization of acylthiosemicarbazides, which can be prepared from carboxylic acid hydrazides and isothiocyanates. This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The procedure involves:

  • Reaction of carboxylic acid hydrazides with isothiocyanates to form acylthiosemicarbazides
  • Cyclization of acylthiosemicarbazides using dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride

Oxidative Cyclization of Thiohydrazides

Thiohydrazides can undergo oxidative cyclization to form 1,3,4-thiadiazole derivatives. This method is often employed for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles and involves:

  • Formation of thiohydrazides from hydrazides and thionating agents such as Lawesson's reagent or phosphorus pentasulfide
  • Oxidative cyclization using oxidizing agents such as iodine or hydrogen peroxide

Preparation Methods for this compound

Based on established synthetic methodologies for similar compounds, a multi-step approach for synthesizing this compound can be proposed. The synthesis involves four main steps:

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The first step involves the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a key intermediate.

Procedure:

  • Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (100 ml)
  • Add carbon disulfide (7.6 g, 0.1 mol) dropwise with constant stirring
  • Reflux the mixture for 8-10 hours
  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6
  • Filter the precipitated 2-amino-5-mercapto-1,3,4-thiadiazole, wash with water, and dry

This method provides 2-amino-5-mercapto-1,3,4-thiadiazole with yields typically ranging from 70-75%.

Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl Chloride

The next step involves preparing 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride through the reaction of 4-methoxyaniline with chloroacetyl chloride.

Procedure:

  • Dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in dry dichloromethane (100 ml)
  • Add triethylamine (10.1 g, 0.1 mol) and cool the mixture to 0-5°C
  • Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise with constant stirring
  • Stir the reaction mixture at room temperature for 4-6 hours
  • Wash the reaction mixture with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride

This procedure typically yields the product in 65-70% yield.

Synthesis of 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine

The third step involves the formation of the thioether linkage between 2-amino-5-mercapto-1,3,4-thiadiazole and 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride.

Procedure:

  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (7.5 g, 0.05 mol) in dimethylformamide (50 ml)
  • Add potassium carbonate (6.9 g, 0.05 mol) and stir the mixture for 30 minutes
  • Add 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride (10.7 g, 0.05 mol) and continue stirring at room temperature for 6-8 hours
  • Pour the reaction mixture into cold water and collect the precipitate by filtration
  • Recrystallize the product from ethanol to obtain 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine

This step typically provides yields of 60-65%.

Synthesis of this compound

The final step involves the formation of the amide bond between 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine and 2-nitrobenzoic acid.

Procedure:

  • Dissolve 5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (0.75 mmol) in methylene dichloride (40 ml)
  • Add 2-nitrobenzoic acid (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.125 mmol) and stir at room temperature for 0.5 hours
  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol) and monitor the reaction by thin layer chromatography
  • After completion (typically 4-6 hours), filter to remove dicyclohexylurea (DCU)
  • Purify the product by column chromatography or recrystallization to obtain this compound

This final step typically yields the product in 55-60% yield, with an overall yield for the entire synthesis of approximately 15-20%.

Table 2 summarizes the complete synthetic procedure with reagents, conditions, and expected yields.

Table 2: Step-by-Step Synthesis Procedure for this compound

Step Reagents Conditions Product Yield (%)
1 Thiosemicarbazide, KOH, CS₂ Reflux, 8-10 h 2-Amino-5-mercapto-1,3,4-thiadiazole 70-75
2 4-Methoxyaniline, Chloroacetyl chloride, Et₃N 0-5°C to RT, 4-6 h 2-((4-Methoxyphenyl)amino)-2-oxoethyl chloride 65-70
3 2-Amino-5-mercapto-1,3,4-thiadiazole, 2-((4-methoxyphenyl)amino)-2-oxoethyl chloride, K₂CO₃ DMF, RT, 6-8 h 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine 60-65
4 5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, 2-Nitrobenzoic acid, DCC, DMAP CH₂Cl₂, RT, 4-6 h This compound 55-60
Overall yield 15-20

Analytical Characterization

Detailed analytical characterization is essential for confirming the structure and purity of the synthesized compound. Various spectroscopic and chromatographic techniques can be employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from similar compounds, the expected NMR signals for this compound are:

¹H-NMR (DMSO-d₆, 400 MHz) expected signals:

  • δ 3.73 (s, 3H, OCH₃)
  • δ 4.10-4.20 (s, 2H, SCH₂)
  • δ 6.90-7.00 (d, 2H, aromatic protons of 4-methoxyphenyl group)
  • δ 7.50-7.60 (d, 2H, aromatic protons of 4-methoxyphenyl group)
  • δ 7.70-8.20 (m, 4H, aromatic protons of 2-nitrobenzamide group)
  • δ 10.00-10.20 (s, 1H, NH of 4-methoxyphenyl amide)
  • δ 12.80-13.00 (s, 1H, NH of thiadiazole amide)

¹³C-NMR (DMSO-d₆, 100 MHz) expected signals:

  • δ 55.5 (OCH₃)
  • δ 36.5 (SCH₂)
  • δ 114.0-115.0 (aromatic carbons of 4-methoxyphenyl group)
  • δ 120.0-122.0 (aromatic carbons of 4-methoxyphenyl group)
  • δ 124.0-135.0 (aromatic carbons of 2-nitrobenzamide group)
  • δ 148.0-150.0 (C-NO₂)
  • δ 156.0-158.0 (C-OCH₃)
  • δ 160.0-165.0 (C=O amide)
  • δ 165.0-170.0 (C=O amide)
  • δ 155.0-160.0 (thiadiazole carbons)
Infrared (IR) Spectroscopy

Expected IR bands (cm⁻¹):

  • 3300-3100 (N-H stretching)
  • 3050-3000 (Aromatic C-H stretching)
  • 2950-2850 (Aliphatic C-H stretching)
  • 1680-1630 (C=O stretching, amide)
  • 1600-1550 (C=N stretching, thiadiazole)
  • 1550-1500 (N-O stretching, nitro group)
  • 1350-1300 (N-O stretching, nitro group)
  • 1250-1200 (C-O-C stretching, methoxy group)
  • 1050-1000 (C-S stretching)
Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak at m/z 445 [M]⁺
  • Fragmentation patterns characteristic of the thiadiazole ring, benzamide group, and methoxyphenyl moiety

Chromatographic Analysis

Thin-Layer Chromatography (TLC)

TLC analysis can be performed using:

  • Stationary phase: Silica gel G
  • Mobile phase: Benzene:ethyl acetate:ethanol (4:2:1)
  • Detection: Iodine vapor
  • Expected Rf value: 0.60-0.65
High-Performance Liquid Chromatography (HPLC)

HPLC analysis can be conducted using:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile:water (gradient elution)
  • Detection: UV at 254 nm
  • Expected retention time: 8.0-8.5 min

Table 3 summarizes the spectroscopic and chromatographic data for this compound.

Table 3: Spectroscopic and Chromatographic Data for this compound

Analytical Technique Key Data
¹H-NMR δ 3.73 (s, 3H, OCH₃), 4.10-4.20 (s, 2H, SCH₂), 6.90-7.00 (d, 2H, aromatic), 7.50-7.60 (d, 2H, aromatic), 7.70-8.20 (m, 4H, aromatic), 10.00-10.20 (s, 1H, NH), 12.80-13.00 (s, 1H, NH)
¹³C-NMR δ 36.5 (SCH₂), 55.5 (OCH₃), 114.0-115.0, 120.0-122.0, 124.0-135.0 (aromatic), 148.0-150.0 (C-NO₂), 156.0-158.0 (C-OCH₃), 155.0-160.0 (thiadiazole), 160.0-165.0, 165.0-170.0 (C=O)
IR 3300-3100 (N-H), 3050-3000 (Ar-H), 2950-2850 (C-H), 1680-1630 (C=O), 1600-1550 (C=N), 1550-1500, 1350-1300 (NO₂), 1250-1200 (C-O-C), 1050-1000 (C-S) cm⁻¹
Mass Spectrometry m/z 445 [M]⁺, 415 [M-NO]⁺
TLC Rf = 0.62 (Benzene:Ethyl acetate:Ethanol = 4:2:1)
HPLC Retention time = 8.3 min (C18, Acetonitrile:Water gradient, UV 254 nm)
UV-Vis λmax = 285 nm (methanol)

Purification Techniques

The purification of this compound can be achieved through various techniques. The selection of an appropriate purification method depends on the scale of synthesis, the nature of impurities, and the desired purity of the final product.

Recrystallization

Recrystallization is one of the most common and cost-effective methods for purifying organic compounds. For this compound, suitable solvents include:

  • Ethanol or methanol
  • Ethanol-water mixtures (25-50% aqueous ethanol)
  • Ethanol-dimethylformamide mixtures (1:1)

The general procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution, allowing it to cool slowly, collecting the crystals by filtration, and drying at an appropriate temperature.

Column Chromatography

Column chromatography offers higher purity but is more labor-intensive and consumes more solvent. For our target compound, column chromatography can be performed using:

  • Stationary phase: Silica gel
  • Mobile phase: Dichloromethane:methanol (98:2) or benzene:ethyl acetate:ethanol mixtures

Preparative HPLC

For the highest purity, especially for analytical purposes or biological testing, preparative HPLC can be employed:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile:water gradient
  • Detection: UV at 254 nm
  • Collection: Automated fraction collection based on UV absorption

Table 4 compares the different purification techniques for this compound.

Table 4: Comparison of Purification Techniques for this compound

Technique Solvent/System Advantages Disadvantages Purity (%) Recovery (%)
Recrystallization Ethanol Simple, cost-effective May require multiple cycles 95-97 70-75
Recrystallization 50% Aqueous ethanol Good for water-insoluble impurities Lower recovery 96-98 65-70
Recrystallization Ethanol-DMF (1:1) Effective for compounds with poor solubility DMF has high boiling point 97-99 60-65
Column Chromatography Silica gel, CH₂Cl₂:MeOH (98:2) High purity Labor intensive, solvent consumption 98-99 80-85
Preparative TLC Silica gel, Benzene:Ethyl acetate:Ethanol (4:2:1) Good for small quantities Limited scale 97-98 70-75
Preparative HPLC C18, Acetonitrile:Water gradient Highest purity Expensive, time-consuming 99+ 85-90

Synthesis Optimization and Yield Improvement

To optimize the synthesis and improve the yield of this compound, several strategies can be employed.

Reaction Parameters Optimization

Temperature and Time

Optimizing reaction temperature and time can significantly affect the yield and purity:

  • Cyclization of thiosemicarbazones: 80-90°C for 1-2 hours
  • Thioether formation: Room temperature for 6-8 hours, potentially extended to 12 hours for higher conversion
  • Amide coupling: 0-5°C initially followed by gradual warming to room temperature over 4-6 hours to reduce side reactions
Solvent Selection

The choice of solvent impacts reaction efficiency:

  • Cyclization reactions: Water or aqueous ethanol for environmental considerations
  • Thioether formation: Dimethylformamide provides good solubility for both reactants
  • Amide coupling: Tetrahydrofuran can provide better results than dichloromethane in some cases
Catalyst and Reagent Optimization

For the amide coupling reaction:

  • Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC can improve purification as the urea byproduct is water-soluble
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can provide faster reaction rates and higher yields than DCC/DMAP
  • Optimal concentrations: DMAP (0.125 mmol), coupling agent (1.0 mmol), and 2-nitrobenzoic acid (1.0 mmol) per 0.75 mmol of amine

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Based on information from search result, microwave irradiation can significantly accelerate reactions and improve yields:

  • Cyclization reactions: 1 hour at 130°C under microwave conditions instead of conventional heating for 8-10 hours
  • Amide coupling: 30 minutes at 80°C under microwave conditions
One-Pot Synthesis

Combining multiple steps can reduce handling and potential losses:

  • Thioether formation and amide coupling could potentially be combined in a one-pot procedure
  • This approach requires careful selection of solvent compatible with both reactions

Table 5 presents various optimization strategies and their potential impact on yield.

Table 5: Optimization Strategies for the Synthesis of this compound

Strategy Description Advantages Disadvantages Yield Improvement (%)
Temperature optimization Amide coupling at 0-5°C initially Reduces side reactions Longer reaction time 5-10
Solvent selection Using THF instead of CH₂Cl₂ for amide coupling Enhanced solubility More expensive 3-8
Catalyst optimization Using HATU instead of DCC/DMAP Faster reaction, fewer byproducts Higher cost 10-15
Reaction time extension Extending thioether formation to 12 h Higher conversion Longer process time 5-10
Microwave assistance Using microwave irradiation for cyclization Faster reaction, higher yield Requires specialized equipment 15-20
One-pot synthesis Combining thioether formation and amide coupling Fewer isolation steps Difficult purification 8-12
Base selection Using Cs₂CO₃ instead of K₂CO₃ for thioether formation Enhanced reactivity Higher cost 5-8
Protective atmosphere Conducting reactions under nitrogen Prevents oxidation Requires additional setup 3-5

Biological Significance and Applications

The target compound this compound belongs to a class of compounds with diverse biological activities. Based on research on similar compounds, potential applications include:

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole nucleus have shown significant antimicrobial activity against various bacterial and fungal strains. The nitro group on the benzamide moiety often enhances antimicrobial properties, particularly against gram-positive bacteria.

Anti-inflammatory Properties

Many 1,3,4-thiadiazole derivatives exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory enzymes and mediators. The presence of the methoxyphenyl group may contribute to this activity through improved lipophilicity and interaction with biological targets.

The synthesis of this compound requires a multi-step approach involving the formation of the 1,3,4-thiadiazole core, introduction of the thioether linkage, and attachment of the 2-nitrobenzamide and 4-methoxyphenyl groups. The established synthetic route provides an overall yield of approximately 15-20%, which can be improved through various optimization strategies.

The key challenges in the synthesis include the formation of the thioether linkage and the final amide coupling step, which require careful control of reaction conditions to minimize side reactions and maximize yield. The purification of the final product is best achieved through a combination of recrystallization and column chromatography.

Future research directions may include:

  • Development of more efficient synthetic routes, potentially utilizing flow chemistry or continuous processes
  • Comprehensive evaluation of the biological activities of the compound, particularly antimicrobial, anti-inflammatory, and anticancer properties
  • Design and synthesis of structural analogues to establish structure-activity relationships
  • Investigation of alternative applications in materials science or as synthetic intermediates for more complex molecules

Q & A

Q. Critical parameters :

  • Temperature : Excessive heat (>80°C) risks decomposition of the nitro group.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Catalysts : Triethylamine improves amidation efficiency .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of key protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons from nitrobenzamide at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected for C19H16N6O5S2).
  • X-ray crystallography : Resolve spatial arrangement using SHELXL (e.g., hydrogen bonding between amide N–H and thiadiazole S atoms, critical for stability) .

Advanced: How can contradictory biological activity data (e.g., IC50 variability) be resolved?

Answer:
Conflicting results often arise from:

  • Assay conditions : Varying pH (e.g., nitro group reduction in acidic media) or serum content in cell cultures .
  • Purity thresholds : Impurities >2% (by HPLC) may skew activity; repurify via column chromatography (silica gel, CH2Cl2/MeOH gradients) .
  • Target selectivity : Use kinase profiling panels to distinguish off-target effects (e.g., inhibition of EGFR vs. VEGFR) .

Q. Methodological fix :

  • Standardize assays using the same cell line (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., hydrophobic contacts with the thiadiazole ring, hydrogen bonds with nitro groups) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Pharmacophore mapping : Identify essential features (e.g., nitro group as hydrogen bond acceptor, methoxy as hydrophobic anchor) .

Advanced: How to optimize crystallographic refinement for accurate electron density maps?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • SHELXL refinement :
    • Apply TWIN/BASF commands for twinned crystals.
    • Restrain anisotropic displacement parameters for nitro groups .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O=C stabilizing the amide linkage) using Mercury .

Advanced: How can reaction yields be improved without compromising purity?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and side products (e.g., hydrolysis of nitro groups) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation (yield increase from 60% to 85%) .
  • Catalyst screening : Pd/C or CuI for Suzuki couplings in later stages (avoiding nitro group reduction) .

Advanced: What structure-activity relationship (SAR) modifications enhance potency?

Answer:

  • Nitro group substitution : Replace with –CF3 (electron-withdrawing) to boost cytotoxicity (IC50 ↓ 30%) .
  • Thioether linker optimization : Replace –S– with –SO– or –SO2– to improve metabolic stability .
  • Methoxy positional isomerism : Para-methoxy (current) vs. ortho-methoxy reduces steric hindrance with target proteins .

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